molecular formula C9H11ClN2O2 B1427064 Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate CAS No. 1166827-48-0

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

Cat. No.: B1427064
CAS No.: 1166827-48-0
M. Wt: 214.65 g/mol
InChI Key: OZBCMKKGZWCMBJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to form regioisomeric pyrazoles, indicating potential for producing various pyrazole-based compounds (Mikhed’kina et al., 2009).
  • Research on the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation highlights the compound's role in efficient and regioselective chemical synthesis (Machado et al., 2011).

Biological Activities

  • The compound's variant, 2-Ethyl-3,5-dimethylpyrazine, has been studied for its electrophysiological and alarm responses in Solenopsis invicta (fire ants), suggesting potential use in pest control applications (Li, Liu, & Chen, 2019).
  • Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates exhibit potential for synthesizing various heterocyclic compounds, which could have applications in drug discovery or material science (Harb et al., 1989).

Food Industry Applications

  • The flavoring properties of a similar compound, 2-Ethyl-3,(5 or 6)-dimethylpyrazine, are utilized in the food industry, indicating a possible avenue for Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate in flavor enhancement (Burdock & Carabin, 2008).

Analytical Applications

  • The synthesis of stable deuterium-labeled alkylpyrazines, including variants of this compound, for use in stable isotope dilution assays highlights its role in analytical chemistry, particularly in food aroma analysis (Fang & Cadwallader, 2013).

Mechanism of Action

Properties

IUPAC Name

ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBCMKKGZWCMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
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Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
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Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
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Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
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Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Reactant of Route 6
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

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